2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Description
Historical Evolution of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic frameworks have been integral to medicinal chemistry since the mid-20th century, with early applications in natural product-derived therapeutics. The resurgence of interest in these scaffolds over the past two decades stems from their ability to address the limitations of planar, aromatic drug candidates. Spirocycles introduce three-dimensionality through sp³-hybridized atoms, which improves solubility and reduces lipophilicity compared to flat heteroaromatic systems. For example, azaspirocycles demonstrate up to 40% higher aqueous solubility than their six-membered ring counterparts like piperazines, while maintaining comparable basicity.
The development of 2,8-diazaspiro[4.5]decan-3-one derivatives represents a milestone in scaffold optimization. These compounds combine the conformational rigidity of a spiro junction with the hydrogen-bonding capabilities of dual amine groups, enabling precise control over molecular topology. Synthetic innovations, such as Rh(II)-catalyzed insertion reactions and iodoetherification strategies, have facilitated the large-scale production of diverse spirocyclic variants. A comparative analysis of spirocyclic versus monocyclic analogs reveals significant advantages:
| Property | Spirocyclic Analog | Monocyclic Control |
|---|---|---|
| Fraction sp³ (Fsp³) | 0.72 | 0.38 |
| Aqueous Solubility (mg/mL) | 12.4 | 8.1 |
| Metabolic Stability (t₁/₂) | 45 min | 22 min |
Data adapted from Benedetti & Micouin (2024) and Hiesinger et al. (2021)
Properties
Molecular Formula |
C15H20BrClN2O |
|---|---|
Molecular Weight |
359.69 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride |
InChI |
InChI=1S/C15H19BrN2O.ClH/c16-13-3-1-12(2-4-13)10-18-11-15(9-14(18)19)5-7-17-8-6-15;/h1-4,17H,5-11H2;1H |
InChI Key |
ODNIMGGBIOSMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2)CC3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diazaspiro[4.5]decan-3-one Core
The spirocyclic core, 2,8-diazaspiro[4.5]decan-3-one, is commonly prepared via cyclization reactions involving substituted cyclohexanone derivatives and nitrogen sources.
- General Procedure:
- A substituted cyclohexanone (0.1 mol) is reacted with ammonium carbonate (0.6 mol) in a suitable solvent system such as aqueous ethanol (60%).
- Potassium cyanide (0.1 mol) dissolved in aqueous ethanol is added to the reaction mixture.
- The mixture is heated at approximately 328–333 K (55–60 °C) until the reaction completes, monitored by thin-layer chromatography (TLC).
- After cooling, the mixture is concentrated and acidified with concentrated hydrochloric acid to precipitate the diazaspiro compound.
- The precipitate is filtered, dissolved in saturated sodium hydroxide solution, and extracted with diethyl ether to remove impurities.
- Acidification of the aqueous layer re-precipitates the pure 8-substituted-1,3-diazaspiro[4.5]decane-2,4-dione, which is then recrystallized from ethanol/water for purification.
This method yields the diazaspiro core with high purity, which serves as the scaffold for further functionalization.
Introduction of the 4-Bromophenylmethyl Group
The key step to prepare 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one involves the attachment of the 4-bromobenzyl moiety onto the diazaspiro core.
- Sulfonylation Reaction:
- The diazaspiro[4.5]decan-3-one hydrochloride salt (100 mg, 0.524 mmol) is dissolved in dichloromethane (10 mL).
- Triethylamine (0.219 mL, 1.573 mmol) is added as a base to neutralize the hydrochloride and facilitate nucleophilic substitution.
- 4-Bromobenzyl sulfonyl chloride (or 4-bromobenzene sulfonyl chloride) (5.8 mmol) in dichloromethane (10 mL) is added dropwise to the stirred solution at room temperature.
- The reaction mixture is stirred for 16 hours at ambient temperature to ensure complete reaction.
- Completion is monitored by TLC.
- The reaction mixture is quenched with 1 M hydrochloric acid (20 mL) and extracted with dichloromethane (3 × 25 mL).
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
- Further purification is performed by column chromatography or recrystallization to isolate the pure 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one as its hydrochloride salt.
This sulfonylation approach is a reliable method to introduce the 4-bromophenylmethyl substituent on the diazaspiro scaffold.
Alternative Functionalization via Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)
In some related syntheses of 8-substituted diazaspiro compounds, palladium-catalyzed Suzuki coupling reactions have been employed to install aryl substituents on the diazaspiro core:
- The diazaspiro compound bearing a bromoaryl sulfonyl group is reacted with trimethylboroxine in the presence of potassium carbonate and tetrakis(triphenylphosphine)palladium(0) catalyst.
- The reaction is carried out in 1,4-dioxane at 100 °C for 20 hours.
- After cooling, the mixture is filtered and concentrated.
- Purification is done by silica gel chromatography and mass-directed automated purification (MDAP).
- This method allows the introduction of methyl or other substituents on the aromatic ring, which could be adapted for the 4-bromophenylmethyl substituent as well.
Although this method is more complex, it offers versatility in modifying the aromatic substituent.
Summary Table of Preparation Conditions
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and the diazaspiro structure allow it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The diazaspiro[4.5]decan-3-one scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in diverse molecular interactions. Below is a detailed comparison of the target compound with its closest analogs:
Substituent Effects on Physicochemical Properties
*Calculated by adjusting the molecular weight of the chloro analog (315.24 g/mol) by replacing Cl (35.45 g/mol) with Br (79.90 g/mol).
Research Findings and Trends
- Crystallographic Studies : The SHELX program suite is widely used for refining crystal structures of diazaspiro compounds, enabling precise determination of spirocyclic conformations .
- High-Throughput Screening : Diazaspiro[4.5]decan-3-one derivatives are prioritized in combinatorial libraries due to their synthetic versatility and drug-like properties .
- Safety Profiles : Hazard statements (e.g., H302, H315) for the chloro analog highlight moderate toxicity, necessitating careful handling during synthesis .
Biological Activity
The compound 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one; hydrochloride is a member of the diazaspiro compound family, characterized by a unique spirocyclic structure that incorporates two nitrogen atoms. The presence of the 4-bromophenyl group enhances its chemical diversity and potential biological activity. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and related studies.
- Molecular Formula : C₁₅H₂₀BrClN₂O
- Molecular Weight : 359.69 g/mol
- CAS Number : 832710-56-2
| Property | Value |
|---|---|
| Molecular Weight | 359.68900 |
| LogP | 3.61990 |
| PSA | 32.34000 |
Preliminary studies indicate that 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one; hydrochloride exhibits significant biological activities, particularly in inhibiting certain enzymatic functions. The compound has been investigated for its potential as:
- Tyrosinase Inhibitor : Tyrosinase plays a crucial role in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders.
Tyrosinase Inhibition
Research has demonstrated that this compound can inhibit tyrosinase activity in various assays. For instance, analogs similar to this compound have shown strong inhibitory effects on mushroom tyrosinase, with some exhibiting up to 220 times the potency compared to standard inhibitors .
Antioxidant Properties
The antioxidant efficacy of related compounds has been assessed through various radical scavenging assays (e.g., DPPH and ABTS). These studies indicate that certain analogs can effectively scavenge free radicals, suggesting a potential protective role against oxidative stress .
Case Studies
- Inhibition of Melanin Production : A study involving B16F10 murine melanoma cells treated with the compound showed significant reductions in melanin production attributed to tyrosinase inhibition. The results indicated that concentrations as low as 20 µM could effectively reduce cellular tyrosinase activity .
- Cytotoxicity Assessment : In cytotoxicity tests, several analogs were evaluated for their effects on cell viability. Notably, while some analogs did not exhibit cytotoxicity at concentrations ≤20 µM, others displayed significant toxicity at lower concentrations, necessitating careful evaluation for therapeutic applications .
Comparative Analysis with Similar Compounds
The following table compares 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one; hydrochloride with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Contains a methyl group instead of bromine |
| 1-Oxa-8-azaspiro[4.5]decane | Features an oxygen atom in place of one nitrogen |
| 2-(4-(methylsulfonyl)benzyl)-2,8-diazaspiro[4.5]decan-3-one | Contains a methylsulfonyl group enhancing solubility |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to resolve the spirocyclic and substituted aromatic moieties. For purity assessment, employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating this compound from complex matrices (e.g., biological or environmental samples)?
- Methodology : Condition Oasis HLB cartridges (60 mg, 3 cc) with 2 mL methanol followed by 2 mL water. Load samples (100 mL) at pH 7, then elute with 2 mL methanol:acetonitrile (1:1). Adjust pH to 3–4 for cationic retention if using mixed-mode sorbents (e.g., MCX). Validate recovery rates via spiked matrices and internal standards (e.g., deuterated analogs) to account for matrix effects .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the environmental persistence of this compound in wastewater systems?
- Methodology : Conduct longitudinal studies using influent/effluent wastewater pairs from treatment plants. Collect volume-proportional samples (e.g., 10 mL every 15 minutes) over 24-hour cycles. Analyze degradation kinetics via LC-MS/MS under varying conditions (pH, temperature, microbial activity). Include sludge adsorption assays to quantify partitioning coefficients (Kd) .
Q. What strategies resolve contradictions in pharmacological data, such as inconsistent receptor-binding affinities across studies?
- Methodology : Standardize assay conditions (e.g., buffer pH, temperature, and ion concentrations) to minimize variability. Use orthogonal binding assays (e.g., surface plasmon resonance vs. radioligand displacement) to confirm target engagement. Apply statistical tools like Bland-Altman plots to assess inter-method agreement .
Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., solvent, temperature, light exposure)?
- Methodology : Prepare stock solutions in deuterated solvents (e.g., DMSO-d6) and store at −80°C, −20°C, and 4°C. Monitor degradation via NMR peak integration over 30 days. For light sensitivity, expose aliquots to UV (254 nm) and visible light, then quantify photodegradants using LC-UV/HRMS. Include antioxidants (e.g., BHT) in stability buffers if oxidation is suspected .
Q. What in vitro models are appropriate for studying the compound’s metabolic pathways and potential toxicity?
- Methodology : Use primary hepatocyte cultures or liver microsomes (human/rodent) to profile Phase I/II metabolites. Identify reactive intermediates via glutathione trapping assays. For cytotoxicity, employ multi-parametric endpoints (e.g., ATP quantification, ROS generation) in HepG2 or HEK293 cells. Cross-reference with computational ADMET predictions (e.g., CYP450 inhibition) .
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?
- Methodology : Implement quality-by-design (QbD) principles by varying reaction parameters (e.g., temperature, catalyst loading) in a Design of Experiments (DoE) framework. Use principal component analysis (PCA) to correlate process variables with impurity formation. Establish acceptance criteria for critical quality attributes (CQAs) like enantiomeric excess or residual solvents .
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Methodology : Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism. Calculate EC50/IC50 values with 95% confidence intervals. For non-monotonic responses, apply Bayesian hierarchical models to account for heteroscedasticity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
